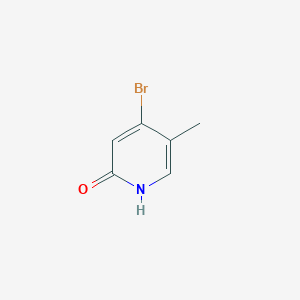
N-(2-thienylmethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thenoyltrifluoroacetone, also known as 2-噻吩甲酰三氟丙酮, is a chemical substance with the molecular formula C8H5F3O2S . It is insoluble in water and is used as a reagent for the determination of actinide and lanthanide elements, as well as for the spectral determination of heavy metals .
Physical and Chemical Properties The physical and chemical properties of 2-Thenoyltrifluoroacetone are as follows :
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of thiophene-based compounds, such as 2-(diethylamino)thieno[1,3]oxazin-4-ones, has been explored for their inhibitory activity towards human leukocyte elastase, highlighting the utility of thiophene derivatives in the development of enzyme inhibitors. The Gewald thiophene synthesis approach was utilized, demonstrating the versatility of thiophene compounds in medicinal chemistry (Gütschow et al., 1999).
Supramolecular Chemistry and Self-Assembly
- Research into benzene-1,3,5-tricarboxamides (BTAs) and related compounds has revealed their significance in supramolecular chemistry, where their simple structure and hydrogen bonding capability enable self-assembly into nanometer-sized structures. This has implications for applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).
Materials Science and Catalysis
- The development of covalent organic frameworks (COFs) incorporating amide functionalities demonstrates the potential of these materials in catalysis, specifically for reactions like the Knoevenagel condensation. This showcases the role of amide groups in enhancing the catalytic efficiency of COFs (Li et al., 2019).
Polymer Science
- Studies on polyamides and conducting polymers derived from thiophene and related compounds have highlighted their potential in creating materials with desirable properties such as electrochromism, indicating their applicability in smart window technologies and electronic devices. The synthesis and properties of these polymers underline the importance of thiophene derivatives in developing advanced materials (Sotzing et al., 1996).
Catalysis and Chemical Reactions
- The role of copper-based polymers derived from benzenesulfonate and carboxylate in the oxidation of cyclohexane demonstrates the utility of these materials in catalysis, particularly in the context of using ionic liquids as solvents. This research points to the efficiency of metal-organic frameworks in facilitating chemical transformations under mild conditions (Hazra et al., 2016).
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)9-20-11-5-3-10(4-6-11)13(19)18-8-12-2-1-7-21-12/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGXJQTEDCHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thienylmethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)


![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)


![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)


![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)


![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)